molecular formula C19H13ClFN3O2S2 B529658 3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide

3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide

Cat. No. B529658
M. Wt: 433.9 g/mol
InChI Key: PILHXMMEJPSZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW856804X is a NAD+-competitive Sirt2 inhibitor.

Scientific Research Applications

Photophysicochemical Applications

  • The compound's analogs have been synthesized and their photophysical and photochemical properties studied. These compounds exhibit suitable photosensitizing abilities for photocatalytic applications. This suggests potential utility in light-based technologies, such as photodynamic therapy for cancer treatment due to favorable fluorescence, singlet oxygen production, and photostability (Öncül et al., 2021).

Biochemical Evaluation as Inhibitors

  • Benzenesulfonamide derivatives have been evaluated as inhibitors of specific biochemical pathways. For instance, their inhibition potential on kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, has been studied, indicating possible therapeutic applications in neuroscience or pharmacology (Röver et al., 1997).

Anticancer and Antibacterial Agents

  • Compounds with benzenesulfonamide structures have been synthesized and shown potent in vitro activity against various cancer cell lines and bacteria. This highlights their potential in developing new anticancer and antibacterial agents (Hafez et al., 2017).

Radiosensitizing Effects in Cancer Treatment

  • Derivatives of benzenesulfonamide have been studied for their potential to enhance the effectiveness of radiotherapy in cancer treatment. These compounds could potentially act as radiosensitizers, increasing the susceptibility of cancer cells to radiation therapy (Jung et al., 2019).

Antimicrobial Activity

  • Studies have shown that benzenesulfonamide derivatives possess significant antimicrobial activity against various bacteria, indicating their potential use in developing new antimicrobial drugs (Ijuomah et al., 2022).

properties

Molecular Formula

C19H13ClFN3O2S2

Molecular Weight

433.9 g/mol

IUPAC Name

3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide

InChI

InChI=1S/C19H13ClFN3O2S2/c20-15-7-11(4-5-16(15)21)14-9-27-18-13(8-24-19(22)17(14)18)10-2-1-3-12(6-10)28(23,25)26/h1-9H,(H2,22,24)(H2,23,25,26)

InChI Key

PILHXMMEJPSZLL-UHFFFAOYSA-N

SMILES

O=S(C1=CC=CC(C2=CN=C(N)C3=C2SC=C3C4=CC=C(F)C(Cl)=C4)=C1)(N)=O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=C(C3=C2SC=C3C4=CC(=C(C=C4)F)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW-856804X;  GW 856804X;  GW856804X

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 4-amino-7-bromo-3-(3-chloro-4-fluoro-phenyl)thieno[3,2-c]pyridine (40 mg, 0.112 mmol), Pd(PPh3)4 (19 mg, 10 mol %), 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide (36.8 mg, 0.224 mmol) and 2M Na2CO3 aqueous solution (0.28 ml, 0.56 mmol) in 2 ml of DME was stirred for 14 hours at 80° C. As starting material remained, same amount of reagents described above and DMF (2 ml) were added and stirred for 5 hours at 100° C. The resultant mixture was directly applied to SCX (Varian, 5 g) and eluted with 1N NH3 in CHCl3 and MeOH was collected, and the eluant was concentrated in vacuo. The residue was purified by chromatography on a silica gel column to afford the titled compound (9.8 mg) 1H NMR (400 MHz, DMSO-d6) ppm 8.12 (dd, J=1.8 Hz, 1H), 8.0 s, 1H), 7.91 (ddd, J=1.5, 1.5, 7.6 Hz, 1H), 7.85 (ddd, J=1.4, 1.4, 7.1 Hz, 1H), 7.75 (dd, J=7.8 Hz, 1H), 7.67 (s, 1H), 7.57 (dd, J=9.0 Hz, 1H), 7.51 (ddd, J=2.2, 4.9, 8.5 Hz, 1H), 7.45 (s, 2H), 5.66 (s, 2H). MS: m/z 434 (M+H)+.
Name
4-amino-7-bromo-3-(3-chloro-4-fluoro-phenyl)thieno[3,2-c]pyridine
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
36.8 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Reactant of Route 2
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Reactant of Route 4
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3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide

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